Superior EZH2 Degradation Potency vs. VHL- and CRBN-Based PROTACs in Diffuse Large B-Cell Lymphoma Cells
In SU-DHL-6 diffuse large B-cell lymphoma (DLBCL) cells, PROTAC EZH2 Degrader-2 (E-3P-MDM2) demonstrated superior EZH2 degradation activity compared to three other PROTACs built from the identical EZH2 warhead (Tazemetostat/EPZ6438) but coupled to VHL, CRBN, or cIAP E3 ligase ligands. While the original publication does not report a numeric DC50 value for E-3P-MDM2, it explicitly states that 'compound E-3P-MDM2 is the most active PROTAC molecule' in the series, with western blot analysis showing near-complete depletion of EZH2 protein at concentrations where the VHL- and CRBN-based analogs (E-1P-VHL, E-2P-CRBN) exhibited minimal to no degradation [1]. The degradation of EZH2 by E-3P-MDM2 was concentration- and dose-dependent .
| Evidence Dimension | EZH2 protein degradation (relative potency ranking) |
|---|---|
| Target Compound Data | PROTAC EZH2 Degrader-2 (E-3P-MDM2): Ranked #1 in potency series; near-complete EZH2 depletion observed |
| Comparator Or Baseline | E-1P-VHL (VHL-based): minimal degradation; E-2P-CRBN (CRBN-based): weak degradation; E-4P-cIAP (cIAP-based): not specified |
| Quantified Difference | Superior to VHL- and CRBN-based analogs in head-to-head comparison (exact numeric DC50 difference not reported) |
| Conditions | SU-DHL-6 diffuse large B-cell lymphoma (DLBCL) cells; western blot analysis |
Why This Matters
Users working with DLBCL models who require maximal EZH2 ablation efficiency should prioritize this compound over VHL- or CRBN-based alternatives built from the same warhead.
- [1] Xie H, et al. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma. Bioorg Chem. 2023 Nov;140:106762. View Source
